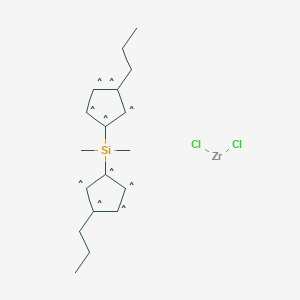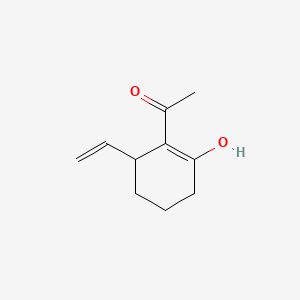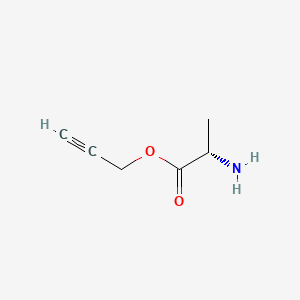
trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with a cyanophenyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a cyano group.
Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanophenyl group, converting the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the ester group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Amines or other reduced derivatives of the cyanophenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the cyanophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate: Similar structure but may differ in stereochemistry.
Ethyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness: Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3/t11-,12+/m1/s1 |
InChIキー |
ZIIAJWIJCRPMII-NEPJUHHUSA-N |
異性体SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N |
正規SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




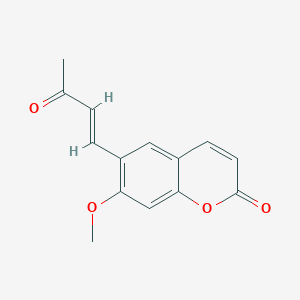
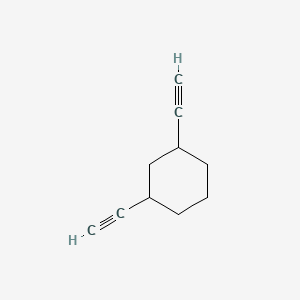
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
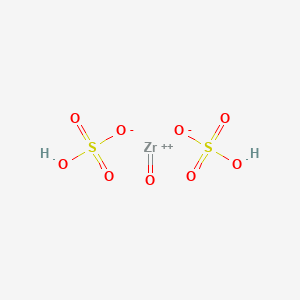

![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)
